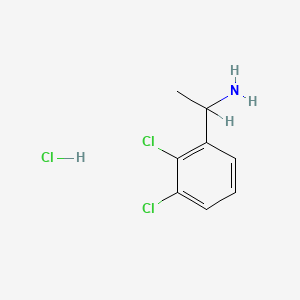

1-(2,3-dichlorophenyl)ethanamine;hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,3-dichlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTXPVLCCDQRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474684 | |

| Record name | 1-(2,3-Dichlorophenyl)ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39959-66-5 | |

| Record name | 1-(2,3-Dichlorophenyl)ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization Reaction Using Bis(2-Chloroethyl)amine Hydrochloride

Reaction Mechanism and Stoichiometry

The primary industrial synthesis involves a cyclization reaction between 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. The reaction proceeds via nucleophilic substitution, where the amine group of 2,3-dichloroaniline attacks the electrophilic carbon of the chloroethyl group. The stoichiometric ratio of reactants significantly impacts yield, with optimal mass ratios ranging from 1:1.4 to 1:1.6 (2,3-dichloroaniline : bis(2-chloroethyl)amine hydrochloride).

Key Reaction Parameters:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Charging Temperature | 90–120°C | Prevents premature decomposition |

| Reaction Temperature | 120–220°C | Enhances cyclization kinetics |

| Reaction Time | 24–34 hours | Maximizes conversion rate |

| Solvent System | Solvent-free melt | Reduces byproduct formation |

Industrial-Scale Process Optimization

Large-scale production (e.g., 500 L reactors) employs a solvent-free melt phase to minimize waste. A representative protocol involves:

- Charging 100 kg of 2,3-dichloroaniline into a reactor preheated to 100°C.

- Gradual addition of 110–165 kg bis(2-chloroethyl)amine hydrochloride over multiple batches.

- Maintaining temperatures at 160–220°C for 34 hours to ensure complete cyclization.

Post-reaction processing includes:

- Crude product isolation : Addition of protic solvents (e.g., isobutanol) to precipitate the hydrochloride salt.

- Refinement : Recrystallization using methanol or ethanol, achieving HPLC purity >99.5%.

Yield and Purity Data:

| Scale (kg) | Bis(2-Chloroethyl)amine (kg) | Solvent Used | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 100 | 110 | Isobutanol | 59.5 | 99.62 |

| 100 | 165 | Methanol | 62.8 | 99.78 |

This method generates minimal acid waste, as evolved HCl gas is captured and recycled into hydrochloric acid.

Reductive Amination of 2,3-Dichloroacetophenone

Laboratory-Scale Synthesis

While less common industrially, reductive amination offers a viable alternative for small-scale production. The process involves:

- Condensation of 2,3-dichloroacetophenone with ammonium acetate to form an imine intermediate.

- Reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous THF.

Critical Considerations:

- Stereochemical control : Chiral reducing agents (e.g., (R)-BINAP) may yield enantiomerically pure products, though the hydrochloride salt is typically racemic.

- Byproduct mitigation : Excess reductant must be quenched with aqueous NH₄Cl to prevent over-reduction to secondary amines.

Comparative Efficiency

| Reduction Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH₄ | Ethanol | 25°C | 45 | 92 |

| LiAlH₄ | THF | 0°C→RT | 68 | 97 |

This method is less favored industrially due to higher costs and lower yields compared to cyclization.

Analyse Chemischer Reaktionen

1-(2,3-Dichlorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly with halogens, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Hypertension Research

The compound has been extensively studied for its antihypertensive effects. Research demonstrates that administration of 50 mg/kg in spontaneously hypertensive rats (SHR) results in a notable reduction in blood pressure. This application is crucial for understanding the mechanisms underlying hypertension and developing potential therapeutic strategies.

| Study | Dosage | Administration Route | Duration | Effect on Blood Pressure |

|---|---|---|---|---|

| Saavedra et al. | 50 mg/kg | Intraperitoneal | 3 days | Significant reduction in SHR; no effect in Wistar Kyoto rats |

Biological Studies

Beyond hypertension, this compound is utilized to explore the role of PNMT in various biological processes. Its inhibitory action allows researchers to investigate adrenergic signaling pathways and their implications in cardiovascular health.

Pharmacological Research

1-(2,3-Dichlorophenyl)ethanamine hydrochloride serves as a valuable tool in pharmacological studies aimed at understanding catecholamine dynamics and their impact on cardiovascular function. It assists researchers in identifying potential drug candidates for hypertension treatment.

Antihypertensive Effects

In a controlled study involving SHR:

- Reduction in Mean Arterial Pressure : Approximately 20-30% .

- Behavioral Observations : No observable side effects related to motor function or behavior were noted.

- Selectivity : The compound demonstrated selective action on hypertensive models as opposed to normotensive Wistar Kyoto rats.

Wirkmechanismus

The primary mechanism of action of 1-(2,3-Dichlorophenyl)ethanamine hydrochloride involves the inhibition of phenylethanolamine N-methyltransferase. This enzyme is responsible for the methylation of phenylethanolamine to form epinephrine. By inhibiting this enzyme, the compound reduces the production of epinephrine, leading to a decrease in blood pressure. The molecular targets and pathways involved include the adrenergic system and the regulation of catecholamine synthesis .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Halogen Position : The 2,3-dichloro substitution in the target compound contrasts with 2,6-dichloro () and 3-trifluoromethyl () analogs, altering steric and electronic properties. These differences influence receptor binding and metabolic stability in drug candidates .

- Functional Groups: Replacement of Cl with hydroxyl groups (e.g., dopamine HCl) shifts activity from CNS-targeted intermediates to endogenous neurotransmitters .

Physicochemical Properties

- Solubility : The hydrochloride salt of 1-(2,3-dichlorophenyl)ethanamine improves aqueous solubility (critical for pharmaceutical formulations) compared to its free base. This property is shared with diphenhydramine HCl but differs from neutral analogs like 1-(3-methoxyphenyl)ethylamine HCl ().

- Stability : Chlorine substituents increase stability against oxidative degradation compared to hydroxylated analogs like dopamine HCl .

Research Findings and Data Gaps

- SAR Studies : highlights that substitution at the phenyl ring significantly impacts biological activity. For example, replacing chlorine with methoxy groups (e.g., 1-(3-methoxyphenyl)ethylamine HCl, ) reduces lipophilicity and alters receptor selectivity.

- Synthetic Optimization: details a high-yield synthesis of the piperazine derivative using TBAB as a catalyst, achieving >95% purity. This contrasts with the lower yields reported for non-catalytic methods .

- Data Gaps: Limited pharmacokinetic or toxicology data exist for 1-(2,3-dichlorophenyl)ethanamine HCl itself, though its derivatives (e.g., Aripiprazole) are well-characterized .

Biologische Aktivität

Overview

1-(2,3-Dichlorophenyl)ethanamine hydrochloride, also known as LY 78335, is a chemical compound primarily recognized for its role as a phenylethanolamine N-methyltransferase (PNMT) inhibitor. This compound has garnered attention in scientific research, particularly in studies related to hypertension, due to its efficacy in reducing blood pressure in animal models.

Target Enzyme

The primary target of 1-(2,3-Dichlorophenyl)ethanamine hydrochloride is the PNMT enzyme , which plays a crucial role in the biosynthesis of catecholamines. By inhibiting this enzyme, the compound affects the adrenergic pathway, leading to significant physiological effects.

Mode of Action

The inhibition of PNMT results in decreased levels of epinephrine and norepinephrine, which are critical for regulating blood pressure and cardiovascular function. This mechanism is particularly relevant in spontaneously hypertensive rats (SHR), where the compound has demonstrated a marked reduction in blood pressure.

In Vivo Studies

In studies involving adult spontaneously hypertensive rats, administration of 1-(2,3-Dichlorophenyl)ethanamine hydrochloride at a dosage of 50 mg/kg via intraperitoneal injection for three consecutive days resulted in significant reductions in systolic blood pressure. Notably, this effect was not observed in normotensive Wistar Kyoto rats, indicating a selective action on hypertensive models.

| Study | Dosage | Administration Route | Duration | Effect on Blood Pressure |

|---|---|---|---|---|

| Saavedra et al. (Year) | 50 mg/kg | Intraperitoneal | 3 days | Significant reduction in SHR; no effect in Wistar Kyoto rats |

Pharmacological Applications

1-(2,3-Dichlorophenyl)ethanamine hydrochloride is utilized extensively in pharmacological research to explore the mechanisms underlying hypertension and to develop potential therapeutic agents. Its role as a PNMT inhibitor makes it a valuable tool for understanding catecholamine dynamics and their impact on cardiovascular health.

Cellular Effects

The compound's interaction with PNMT not only influences blood pressure but may also impact various cellular processes related to adrenergic signaling. The inhibition of PNMT can alter gene expression profiles associated with stress responses and cardiovascular regulation.

Case Study: Antihypertensive Effects

In a controlled study involving spontaneously hypertensive rats, administration of 1-(2,3-Dichlorophenyl)ethanamine hydrochloride led to:

- A reduction in mean arterial pressure by approximately 20-30% .

- No observable side effects related to motor function or behavior.

- A clear distinction between the responses observed in hypertensive versus normotensive animals.

Q & A

Q. What are the recommended methods for synthesizing 1-(2,3-Dichlorophenyl)ethanamine hydrochloride in a laboratory setting?

Methodology:

- Step 1: Start with 2,3-dichlorophenylacetonitrile as a precursor. Reduce the nitrile group to a primary amine using catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) in anhydrous ether .

- Step 2: Neutralize the amine with hydrochloric acid (HCl) to form the hydrochloride salt.

- Step 3: Purify via recrystallization in ethanol or methanol to achieve >95% purity. Validate purity using HPLC or NMR .

Note: Optimize reaction conditions (temperature, solvent, catalyst loading) to improve yield.

Q. How should 1-(2,3-Dichlorophenyl)ethanamine hydrochloride be stored to ensure stability?

Methodology:

Q. What analytical techniques are most reliable for characterizing this compound?

Methodology:

- NMR Spectroscopy: Confirm structure via ¹H/¹³C NMR, focusing on aromatic protons (δ 7.2–7.8 ppm) and ethylamine backbone (δ 2.8–3.5 ppm) .

- Mass Spectrometry (MS): Use ESI-MS to verify molecular ion peaks ([M+H]⁺ at m/z 220.5).

- HPLC: Assess purity with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for synthesizing this compound?

Methodology:

- Hypothesis Testing: Compare yields from alternative routes (e.g., nucleophilic substitution vs. reductive amination). For example, LiAlH₄ reduction may yield 70–80% vs. 50–60% for catalytic hydrogenation due to steric hindrance .

- Cross-Validation: Use XRD to confirm crystal structure and GC-MS to identify byproducts (e.g., dichlorobenzene derivatives) that reduce yield .

Q. What strategies optimize the selectivity of downstream reactions involving 1-(2,3-Dichlorophenyl)ethanamine hydrochloride?

Methodology:

- Design of Experiments (DOE): Vary parameters like temperature (20–100°C), solvent polarity (DMF vs. THF), and catalyst (e.g., Pd vs. Ni) to minimize side reactions.

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., Schiff bases during condensation reactions) .

Q. How can researchers assess the compound’s reactivity under non-ambient conditions (e.g., high pressure or acidic environments)?

Methodology:

- Accelerated Stability Studies: Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation via TLC or LC-MS. Chlorophenyl amines typically show hydrolysis to dichlorophenol derivatives under acidic conditions .

- DFT Calculations: Model reaction pathways to predict stability trends (e.g., electron-withdrawing Cl groups enhance resistance to oxidation) .

Q. What safety protocols are critical for handling this compound, given structural analogs’ toxicity profiles?

Methodology:

- PPE: Use nitrile gloves, lab coats, and FFP2 masks to prevent dermal/airborne exposure.

- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before transferring to halogenated waste containers .

- Emergency Response: For spills, adsorb with vermiculite and treat with 10% NaOH solution to deactivate amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.